1,1,1-Trifluoro-4-phenyl-but-3-en-2-one

描述

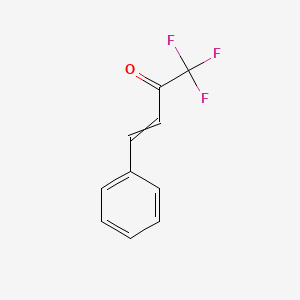

Chemical Name: 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one CAS No.: 3108-32-5 Molecular Formula: C₁₀H₇F₃O Molecular Weight: 200.16 g/mol Structure: A conjugated enone system with a trifluoromethyl group at position 1 and a phenyl substituent at position 4 (Figure 1).

This compound is a fluorinated β,γ-unsaturated ketone synthesized via methods involving trifluoroacetic anhydride and vinyl ethers . Its electron-deficient trifluoromethyl group enhances electrophilicity, making it reactive in Michael additions and cycloadditions. It serves as a key intermediate in pharmaceuticals and materials science, particularly for nonlinear optical (NLO) applications due to its conjugated π-system .

属性

IUPAC Name |

1,1,1-trifluoro-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEYYFREIBSWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Mechanism

The reaction proceeds in 1,2-dichloroethane at 25°C under an argon atmosphere, achieving yields of 81–87%. The mechanism begins with the departure of the trifluoromethanesulfonate (OTf) group, generating a resonance-stabilized trifluoromethyl allyl cation intermediate. This cation reacts with 4-picoline N-oxide via nucleophilic attack, followed by elimination of 4-methylpyridine and a proton to yield the enone (Figure 1).

Optimization Insights

-

Base Selection : Et₃N proved optimal, minimizing byproducts such as (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one (2a′) or 4,4,4-trifluoro-1-phenylbutan-1-one.

-

Solvent Effects : Polar aprotic solvents like 1,2-dichloroethane enhanced reaction efficiency compared to dichloromethane or toluene.

Substrate Scope

The method tolerates electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro, cyano) substituents on the aryl ring (Table 1).

| Substrate (R) | Yield (%) | Byproduct Formation |

|---|---|---|

| Phenyl | 81 | <5% |

| 4-Methylphenyl | 84 | <5% |

| 4-Chlorophenyl | 85 | 7% |

| 3-Nitrophenyl | 78 | 10% |

Nucleophilic Trifluoromethylation of α,β-Unsaturated Esters

An alternative approach involves nucleophilic trifluoromethylation of α,β-unsaturated esters using trifluoromethyltrimethylsilane (TMSCF₃) catalyzed by tetrabutylammonium fluoride (TBAF).

Procedure and Mechanistic Pathway

Methyl (E)-3-phenylprop-2-enoate is treated with TMSCF₃ in pentane at 0°C, followed by hydrolysis with aqueous HCl to afford this compound in 90% yield. The reaction proceeds via:

-

Nucleophilic Addition : TBAF activates TMSCF₃, generating a trifluoromethyl anion that attacks the β-carbon of the ester.

-

Ester Hydrolysis : Acidic workup cleaves the ester group, yielding the ketone (Figure 2).

Advantages and Limitations

-

High Efficiency : The one-pot procedure avoids isolation of intermediates.

-

Substrate Constraints : Limited to α,β-unsaturated esters with minimal steric hindrance.

Comparative Analysis of Preparation Methods

Oxidation vs. Trifluoromethylation

The oxidation method excels in functional group compatibility, while the trifluoromethylation route offers higher yields for simple substrates.

Critical Considerations in Synthetic Design

Purity and Byproduct Management

化学反应分析

Types of Reactions

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Trifluoromethylated Compounds

One notable application of 1,1,1-trifluoro-4-phenyl-but-3-en-2-one is its role in the synthesis of trifluoromethylated heterocycles. For instance, it has been utilized in the one-pot synthesis of 2-(trifluoromethyl)pyridines from N-silyl-1-aza-allyl anions. This reaction demonstrated good yields (up to 83%) and highlighted the compound's utility in forming complex molecular structures efficiently .

Organic Synthesis Reactions

The compound serves as a key intermediate in various organic synthesis reactions. Its reactivity allows it to participate in nucleophilic addition reactions with organometallic reagents such as Grignard reagents and organozinc compounds. These reactions can yield substituted products that are valuable in pharmaceutical chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activity. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs by enhancing metabolic stability and lipophilicity. Research on derivatives of this compound suggests promising activity against certain biological targets, although specific case studies are still needed to confirm therapeutic efficacy .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the inhibition of specific enzymes and disruption of cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one

- CAS No.: Not specified (2024)

- Structure: Features a 3-(trifluoromethyl)phenylamino group at position 3.

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing crystal packing via intermolecular interactions. The trifluoromethyl substituent on the phenyl ring increases electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Compound B : 4-(3-Trifluoromethylphenyl)but-3-en-2-one

- CAS No.: 80992-92-3

- Structure : A phenyl ring with a 3-trifluoromethyl group.

- Higher lipophilicity due to the trifluoromethyl group, impacting solubility (logP ≈ 2.5) .

Functional Group Modifications

Compound C : (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

- CAS No.: 898806-68-3

- Structure: Ethoxy and amino groups at position 4.

- Key Differences: Amino and ethoxy groups increase basicity and steric hindrance, slowing nucleophilic attacks. Enhanced stability in protic solvents due to hydrogen bonding .

Compound D : 3-Benzoyl-1,1,1-trifluoroacetone

- CAS No.: 720-94-5

- Structure : A diketone with benzoyl and trifluoromethyl groups.

- Key Differences: The 1,3-dione system allows chelation with metals (e.g., Cu²⁺), useful in coordination chemistry. Higher thermal stability (melting point: 98–100°C) compared to the enone (mp: ~65°C) .

Extended Conjugation Systems

Compound E : (3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP | Notable Applications |

|---|---|---|---|---|---|

| Target Compound | 200.16 | Phenyl, trifluoromethyl | ~65 | 2.2 | NLO materials, intermediates |

| Compound A | 328.25 | 3-CF₃-phenylamino | Not reported | 3.1 | Pharmaceutical intermediates |

| Compound B | 214.16 | 3-CF₃-phenyl | 72–74 | 2.5 | Organic synthesis |

| Compound C | 199.14 | Ethoxy, amino | 89–91 | 1.8 | Agrochemicals |

| Compound E | 298.25 | Naphthyl, hydroxyl | 158–160 | 3.4 | Optical devices |

Table 2: Reactivity and Stability

| Compound | Electrophilicity | Hydrogen Bonding | Thermal Stability |

|---|---|---|---|

| Target Compound | High | Low | Moderate |

| Compound A | Moderate | High | High |

| Compound C | Low | High | Moderate |

| Compound D | Moderate | Moderate | High |

生物活性

Overview

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one (commonly referred to as TFPhB) is an organic compound characterized by its trifluoromethyl and phenyl groups attached to a butenone backbone. Its molecular formula is C10H7F3O. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

The presence of the trifluoromethyl group significantly influences the chemical behavior of TFPhB, enhancing its lipophilicity and facilitating interactions with biological membranes and proteins. This property allows it to act as a potential inhibitor of specific enzymes, making it a candidate for further pharmacological studies.

The mechanism of action for TFPhB involves its interaction with various molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, which can lead to enzyme inhibition and disruption of cellular processes. Notably, studies have indicated that TFPhB can form reactive intermediates that participate in electrophilic reactions with biological macromolecules .

Enzyme Inhibition

Research has highlighted the enzyme inhibition potential of TFPhB. For instance, it has been shown to inhibit certain kinases involved in cellular signaling pathways related to cancer progression. The compound's interaction with the insulin-like growth factor 1 receptor (IGF-1R) has been particularly noted, where it may interfere with receptor activation and downstream signaling pathways associated with tumor growth .

Receptor Binding Affinity

TFPhB derivatives have been investigated for their binding affinity to cannabinoid receptors CB1 and CB2. Some derivatives exhibited sub-micromolar affinity for these receptors, indicating potential therapeutic applications in pain management and other cannabinoid-related disorders .

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers explored the synthesis of TFPhB derivatives and their biological evaluation against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the trifluoromethylated structure could enhance anticancer activity .

Study 2: Electrophilic Reactivity

Another investigation focused on the electrophilic reactivity of TFPhB in the presence of superacids. The study revealed that TFPhB could react with aromatic compounds under these conditions to form complex indane structures with potential biological activity. This reaction pathway indicates a novel approach for synthesizing biologically active compounds from TFPhB .

Data Table: Biological Activity Summary

常见问题

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one, and what challenges arise during purification?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where trifluoroacetyl chloride reacts with a phenyl-substituted enol ether precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key challenges include controlling regioselectivity due to the electron-withdrawing trifluoromethyl group and minimizing side reactions (e.g., over-acylation). Purification typically involves fractional distillation under reduced pressure or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the α,β-unsaturated ketone .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound, given its fluorinated and conjugated system?

Methodological Answer:

- ¹⁹F NMR : The trifluoromethyl group exhibits a distinct triplet near δ -70 ppm due to coupling with adjacent protons.

- ¹H NMR : The α,β-unsaturated ketone protons (H₃ and H₄) show coupling constants (J = 10–12 Hz) indicative of trans-configuration.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) confirm the conjugated system. Use deuterated chloroform (CDCl₃) to avoid solvent interference .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer: Store in amber glass vials under anhydrous conditions (activated molecular sieves) at –20°C to prevent hydrolysis of the ketone group. Avoid exposure to moisture or strong bases, which may induce decomposition via retro-aldol reactions. Regularly monitor purity via TLC (silica gel, hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound’s electronic structure?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the trifluoromethyl group and predict NMR chemical shifts or reaction pathways. Discrepancies between computed and experimental UV-Vis spectra (e.g., λmax shifts) may arise from solvent effects, necessitating inclusion of solvation models (e.g., PCM) in simulations .

Q. What strategies are effective in resolving crystallographic twinning or disorder in the crystal structure of this compound?

Methodological Answer: Use the SHELXL suite for refinement, leveraging the TWIN and BASF commands to model twinning. High-resolution data (≤ 0.8 Å) improves electron density maps for distinguishing disordered trifluoromethyl groups. If disorder persists, apply geometric restraints (e.g., AFIX 66) to maintain reasonable bond lengths and angles .

Q. How does the trifluoromethyl group influence the compound’s reactivity in Michael addition or cycloaddition reactions?

Methodological Answer: The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic attacks (e.g., Michael additions with amines). For Diels-Alder reactions, steric hindrance from the phenyl group may reduce regioselectivity. Monitor reaction progress via in situ ¹⁹F NMR to track CF₃ signal shifts .

Q. What experimental approaches validate the compound’s role as a ligand or intermediate in organometallic catalysis?

Methodological Answer: Conduct coordination studies with transition metals (e.g., Pd, Rh) using X-ray crystallography or ESI-MS to confirm complex formation. Kinetic studies (e.g., variable-temperature NMR) can assess ligand lability. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-fluorinated analogs to quantify electronic effects .

Data Contradiction and Analysis

Q. How should researchers address conflicting data between spectroscopic and crystallographic results regarding tautomeric forms?

Methodological Answer: Combine solid-state (XRD) and solution-state (NMR) data to identify tautomers. For instance, XRD may reveal an enol-keto tautomer stabilized by hydrogen bonding, while NMR shows dynamic equilibrium in solution. Use variable-temperature NMR to observe tautomerization rates and DFT to calculate energy barriers between forms .

Q. What methodologies reconcile discrepancies in reaction yields reported across literature for fluorinated ketone derivatives?

Methodological Answer: Systematically test variables such as catalyst loading, solvent polarity, and moisture levels. Employ Design of Experiments (DoE) to identify critical factors. Reproduce key studies under inert atmosphere (glovebox) to isolate moisture-sensitive effects. Publish negative results to clarify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。